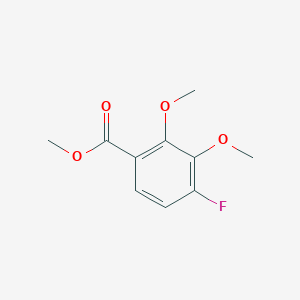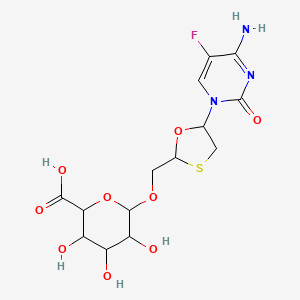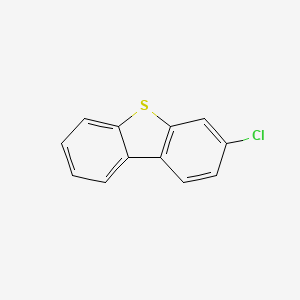
3-Chloro-dibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-dibenzothiophene is an organosulfur compound with the molecular formula C₁₂H₇ClS It is a derivative of dibenzothiophene, where a chlorine atom is substituted at the third position of the dibenzothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-dibenzothiophene typically involves the chlorination of dibenzothiophene. One common method is the electrophilic aromatic substitution reaction, where dibenzothiophene is treated with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the third position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-dibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: this compound thiol, this compound sulfide.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Scientific Research Applications
3-Chloro-dibenzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-dibenzothiophene varies depending on its application. In biological systems, it may interact with cellular components such as proteins, nucleic acids, and lipids, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s reactivity with thiol groups in proteins plays a significant role in its biological activity.
Comparison with Similar Compounds
Dibenzothiophene: The parent compound without the chlorine substitution.
3-Bromo-dibenzothiophene: A bromine-substituted analog.
3-Iodo-dibenzothiophene: An iodine-substituted analog.
Comparison: 3-Chloro-dibenzothiophene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its analogs. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Additionally, the chlorine substitution can influence the compound’s biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H7ClS |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
3-chlorodibenzothiophene |
InChI |
InChI=1S/C12H7ClS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |
InChI Key |
OTHHPAMDVKDMFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-5-methyl-2-(pyrrolidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13888854.png)
![4-[3-(Bromomethyl)benzoyl]thiophene-2-sulfonamide](/img/structure/B13888864.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
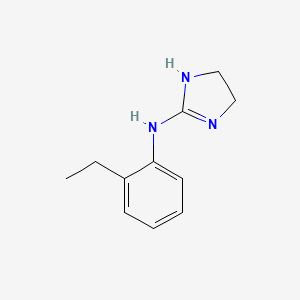
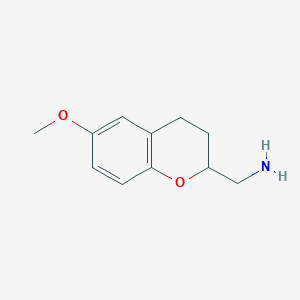


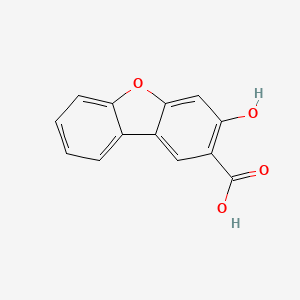

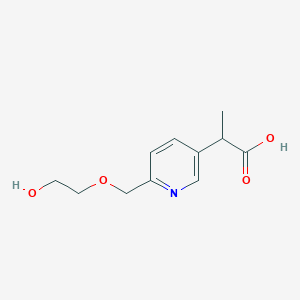
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecan-2-one](/img/structure/B13888910.png)
